

Spectroscopic Profile of 5-Bromo-2-ethoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-ethoxypyridine

Cat. No.: B189575

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2-ethoxypyridine**, a key building block in synthetic organic chemistry. Due to the limited availability of directly published complete spectra, this guide synthesizes expected values based on spectral data of closely related analogs and general principles of spectroscopy. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to aid in the characterization of this compound.

Core Spectroscopic Data

The following tables summarize the expected and, where available, reported spectroscopic data for **5-Bromo-2-ethoxypyridine**. These values are crucial for the identification and purity assessment of the compound.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2	Doublet (d)	1H	H-6 (Pyridine)
~7.6	Doublet of Doublets (dd)	1H	H-4 (Pyridine)
~6.7	Doublet (d)	1H	H-3 (Pyridine)
~4.3	Quartet (q)	2H	-OCH ₂ CH ₃
~1.4	Triplet (t)	3H	-OCH ₂ CH ₃

Predicted values are based on the analysis of similar compounds such as 5-Bromo-2-methoxypyridine and general substituent effects on the pyridine ring.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~163	C-2 (Pyridine, C-O)
~150	C-6 (Pyridine, C-H)
~141	C-4 (Pyridine, C-H)
~115	C-5 (Pyridine, C-Br)
~110	C-3 (Pyridine, C-H)
~62	-OCH ₂ CH ₃
~14	-OCH ₂ CH ₃

Predicted values are based on analogous structures and known chemical shift trends for substituted pyridines.

Table 3: Key Infrared (IR) Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium-Weak	Aromatic C-H Stretch
2980-2850	Medium	Aliphatic C-H Stretch
~1600, ~1470, ~1380	Medium-Strong	Aromatic C=C and C=N Ring Stretching
~1250	Strong	Aryl-O Stretch (Asymmetric)
~1040	Strong	C-O Stretch (Symmetric)
~830	Strong	C-H Out-of-plane Bending
Below 700	Medium-Strong	C-Br Stretch

Predicted vibrational frequencies are based on characteristic absorption bands for substituted pyridines and ethers.

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z Value	Ion	Description
201/203	[M] ⁺	Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine (⁷⁹ Br and ⁸¹ Br)
172/174	[M - C ₂ H ₅] ⁺	Loss of the ethyl group
158/160	[M - C ₂ H ₅ O] ⁺	Loss of the ethoxy group
129	[M - Br] ⁺	Loss of the bromine atom
78	[C ₅ H ₄ N] ⁺	Pyridyl cation

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols applicable to the characterization of **5-Bromo-2-ethoxypyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-15 mg of purified **5-Bromo-2-ethoxypyridine**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 ; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing may be applied.
- ^1H NMR Data Acquisition:
 - Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Typical acquisition parameters include:
 - Pulse angle: 30°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16
 - The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Data Acquisition:
 - Acquire the spectrum on the same spectrometer.
 - A proton-decoupled pulse sequence is typically used.
 - Typical acquisition parameters include:

- Pulse angle: 30-45°
- Acquisition time: 1-2 seconds
- Relaxation delay: 2-10 seconds
- Number of scans: 1024-4096 (or more, as ^{13}C has a low natural abundance).
- The chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **5-Bromo-2-ethoxypyridine** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Acquire a background spectrum of the empty ATR crystal before running the sample.
 - Collect a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
 - Process the data by performing a background subtraction.

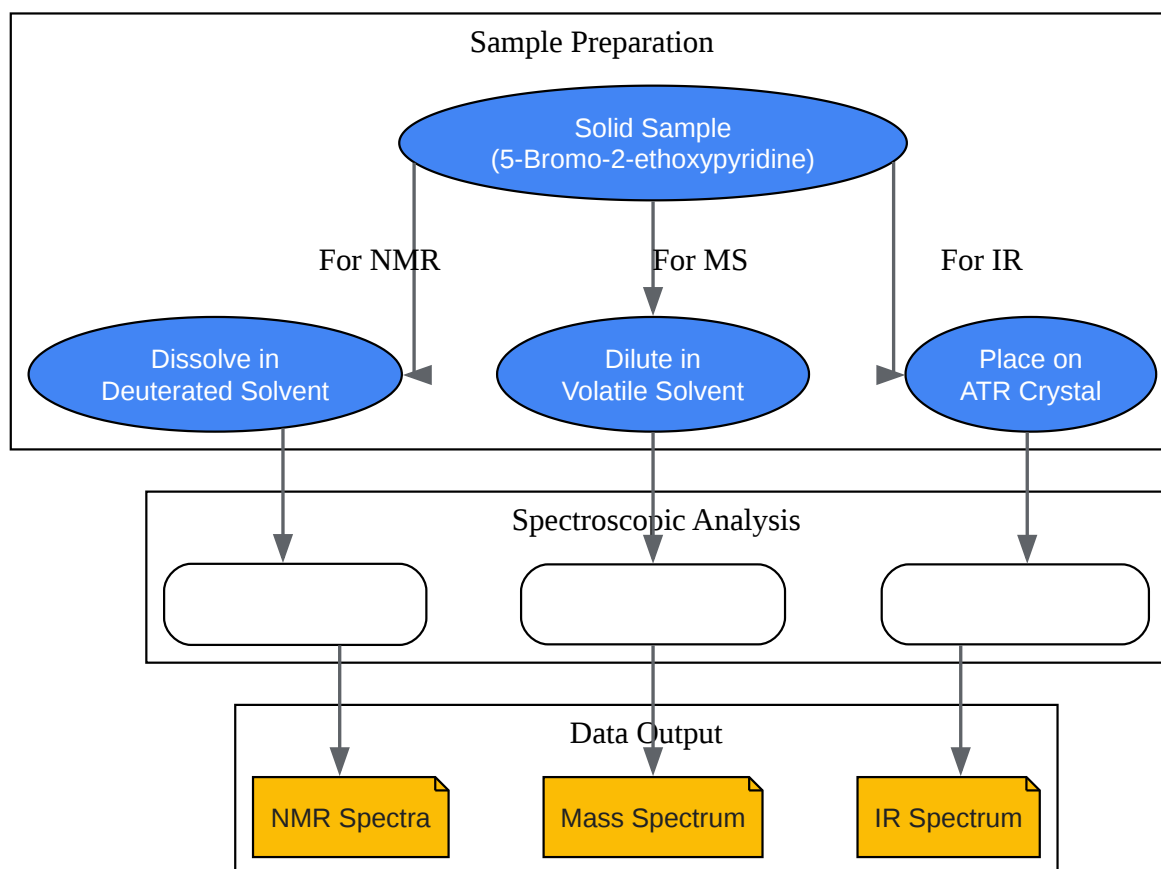
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **5-Bromo-2-ethoxypyridine** in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

- Further dilute the stock solution as needed for the specific ionization technique.
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.
 - Use a standard electron energy of 70 eV for ionization.
 - Scan a mass range appropriate for the compound (e.g., m/z 40-300).
- Data Acquisition (Electrospray Ionization - ESI):
 - Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable signal for the protonated molecule $[\text{M}+\text{H}]^+$.
 - Acquire the spectrum in positive ion mode.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like **5-Bromo-2-ethoxypyridine**.



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Caption: A generalized workflow for the spectroscopic characterization of an organic solid.

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